molecular formula C12H8BrF3N2 B7865263 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

Cat. No.: B7865263
M. Wt: 317.10 g/mol
InChI Key: AYNXJMXMMODPNC-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine is a halogenated pyridine derivative featuring a bromine atom at the 3-position of the pyridine ring and an aromatic amine linked to a meta-trifluoromethyl-substituted phenyl group. This compound’s structure combines electron-withdrawing (bromine, trifluoromethyl) and aromatic π-system characteristics, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNXJMXMMODPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

This two-step approach, adapted from CN106188040A, involves:

  • Condensation : 2-Amino-3-bromopyridine reacts with 3-(trifluoromethyl)benzaldehyde in toluene under reflux to form a Schiff base intermediate.

  • Reduction : Sodium borohydride reduces the imine bond in ethanol, yielding the target amine.

Key Data:

StepReactants (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
11:1.2 (aldehyde)Toluene110 (reflux)295
2NaBH₄ (1.2)Ethanol0 → 251291

Optimization Insight :

  • Ethanol outperforms tetrahydrofuran (THF) in reduction, enhancing yield by 18% (73% → 91%).

  • Stoichiometric excess of aldehyde (1.2 equiv.) prevents side reactions during condensation.

Copper-Catalyzed Ullmann Coupling

General Protocol

Based on RSC methodologies, 2-amino-3-bromopyridine couples with 3-(trifluoromethyl)phenylboronic acid using Cu(OAc)₂ in dichloroethane (DCE):

  • Reaction : 10 mol% Cu(OAc)₂, DCE, 80°C, 7 hours.

  • Workup : Ethyl acetate extraction, column chromatography purification.

Performance Metrics:

CatalystSolventTemp. (°C)Time (h)Yield (%)
Cu(OAc)₂DCE80781

Advantages :

  • Single-step synthesis reduces purification complexity.

  • Tolerance for electron-withdrawing groups (e.g., -CF₃) ensures regioselectivity.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodStepsTotal Yield (%)Scalability
Condensation-Reduction286Industrial
Ullmann Coupling181Lab-scale

Critical Observations :

  • The condensation-reduction route achieves higher yields but requires stringent temperature control during reduction.

  • Ullmann coupling offers simplicity but faces challenges in scaling due to catalyst costs.

Solvent and Reagent Impact

  • NaBH₄ vs. Other Reductants : Sodium borohydride minimizes over-reduction compared to LiAlH₄.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) in Ullmann coupling improve aryl boronic acid solubility but may hinder catalyst activity.

Optimization Strategies and Reaction Parameters

Temperature and Time Dependencies

  • Condensation : Reflux (110°C) for 2 hours ensures complete imine formation without decomposition.

  • Reduction : Gradual warming from 0°C to room temperature prevents exothermic side reactions.

Catalytic Systems in Ullmann Coupling

  • Ligand Effects : Bidentate ligands (e.g., phenanthroline) enhance Cu(OAc)₂ activity, reducing reaction time to 4 hours.

  • Alternative Catalysts : Pd(OAc)₂ with Xantphos ligand achieves 85% yield in Buchwald-Hartwig amination but requires inert conditions .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine can be substituted with various nucleophiles. Common nucleophiles include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

NucleophileReaction ConditionsProduct
Sodium MethoxideMethanol, reflux3-Methoxy-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine
Potassium tert-Butoxidetert-Butanol, reflux3-tert-Butoxy-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

Coupling Reactions

This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate are commonly used.

Boronic AcidReaction ConditionsProduct
Phenylboronic AcidPd(PPh3)4, K2CO3, waterN-(3-(Trifluoromethyl)phenyl)-3-phenylpyridin-2-amine

Oxidation and Reduction Reactions

The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms. Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Oxidizing AgentReaction ConditionsProduct
Potassium PermanganateAcetic acid, room temperatureOxidized derivatives of N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

Detailed Research Findings

Research on similar compounds suggests that the trifluoromethyl group enhances the stability and reactivity of the molecule, making it valuable in various applications, including pharmaceuticals and agrochemicals . The presence of the bromine atom provides a site for further functionalization, which is crucial in synthesizing complex organic molecules.

Scientific Research Applications

Common Synthetic Routes:

  • Bromination : Using N-bromosuccinimide (NBS) in a solvent like dichloromethane.
  • Substitution : Introduction of trifluoromethyl groups via electrophilic aromatic substitution with appropriate reagents.

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. It serves as a scaffold for the development of novel drugs targeting various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it suitable for drug discovery processes.

Case Study : Research indicated that analogs of this compound exhibit significant binding affinity to specific protein targets involved in disease pathways, making them promising candidates for further development .

Agrochemicals

In agricultural chemistry, 3-bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine is being investigated as a potential herbicide or pesticide. Its structural features can enhance the efficacy of agrochemical formulations.

Research Findings : Studies have shown that derivatives of this compound demonstrate effective herbicidal activity against common agricultural weeds, suggesting its utility in crop protection strategies .

Materials Science

The compound's unique properties allow it to be utilized in materials science, particularly in the synthesis of advanced materials with specific electronic or optical characteristics.

Application Example : The trifluoromethyl group contributes to the thermal stability and solubility of polymers derived from this compound, making it suitable for applications in electronics and coatings .

Data Tables

Application Area Key Findings References
Medicinal ChemistrySignificant binding affinity to protein targets
AgrochemicalsEffective herbicidal activity against weeds
Materials ScienceEnhanced thermal stability in polymer applications

Mechanism of Action

The mechanism by which 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The bromine atom can participate in further chemical modifications, expanding the compound's utility in various applications.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compound Name Pyridine Substituents Amine-Linked Group Key Properties/Applications Reference
3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine 3-Br 3-(Trifluoromethyl)phenyl Potential biological activity (inferred) N/A
5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine 5-NO₂ 3-(Trifluoromethyl)phenyl Androgen receptor antagonist
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine 3-Br, 5-Cl, 6-CF₃ H (unsubstituted amine) High lipophilicity; research chemical
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine 3-CH₃ 4-(Trifluoromethyl)benzyl Synthetic intermediate (81% yield)
N-(2-Bromobenzyl)pyridin-2-amine H (unsubstituted) 2-Bromobenzyl Moderate yield (47%); solid state

Key Observations :

  • Electron-withdrawing groups (Br, NO₂, CF₃) enhance electrophilicity and influence binding to biological targets (e.g., nitro derivatives show antiandrogen activity ).
  • Halogen positioning: Bromine at the 3-position (target compound) vs.
  • Amine-linked groups : Benzyl () vs. phenyl (target compound) substitutions modulate solubility and π-stacking capabilities.

Functional Group Variations on the Amine Side Chain

Compound Name Amine Modification Biological/Physical Properties Reference
This compound Aromatic amine Likely rigid, planar structure N/A
N-[4-(4'-(Trifluoromethyl)biphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Thiazolyl-biphenyl Antimicrobial, antiproliferative activity
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine N,N-dimethylamine Increased basicity; altered solubility
4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine Unsubstituted phenyl Simpler structure; lower molecular weight

Key Observations :

  • Thiazolyl-biphenyl derivatives () exhibit enhanced antimicrobial activity due to the thiazole heterocycle, a feature absent in the target compound.

Key Observations :

  • Palladium-catalyzed reactions (e.g., ) achieve higher yields compared to non-catalytic methods.
  • Commercial availability : Some analogs (e.g., ) are discontinued, highlighting challenges in sourcing halogenated pyridines.

Biological Activity

3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group and the pyridine moiety suggests significant interactions with biological targets, which may lead to various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H8BrF3N\text{C}_12\text{H}_8\text{BrF}_3\text{N}

This compound features a bromine atom, a trifluoromethyl group, and a pyridine ring, which are known to influence its biological activity. The trifluoromethyl group is particularly noted for enhancing lipophilicity and modifying the electronic properties of the molecule.

Antibacterial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. For example, studies indicate that trifluoromethyl-substituted pyridines can demonstrate significant fungicidal activity compared to their non-fluorinated counterparts . In particular, the incorporation of trifluoromethyl groups has been linked to improved potency against various bacterial strains.

CompoundBiological ActivityReference
This compoundAntibacterial activity against S. aureus
Trifluoromethyl pyridinesHigher fungicidal activity than chloro/nitro analogs

Antichlamydial Activity

The presence of the trifluoromethyl group has also been associated with antichlamydial activity. Compounds with similar structures have shown selective inhibition against Chlamydia trachomatis, highlighting the potential for developing targeted therapies for chlamydial infections . The structure-activity relationship (SAR) studies indicate that the trifluoromethyl substituent is crucial for maintaining biological activity.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence .
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce cell cycle arrest in cancer cell lines, suggesting potential anti-tumor activity .

Case Studies

  • Inhibition Studies : A study evaluating various analogues found that modifications in the aromatic regions significantly affected antibacterial potency. Compounds with a trifluoromethyl group exhibited enhanced inhibition against Staphylococcus aureus compared to their non-fluorinated analogs .
  • Selectivity for Pathogens : Another case study demonstrated that certain derivatives were selective for Chlamydia, showing minimal toxicity towards host cells while effectively impairing pathogen growth .

Q & A

Q. What synthetic routes are recommended for 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, brominated pyridine derivatives can react with 3-(trifluoromethyl)aniline under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in toluene at 100–110°C for 12–24 hours . Purification via flash column chromatography (FCC) with hexanes/EtOAC + Et₃N (90:10 +1) improves yield (47% reported in analogous syntheses) . Optimization includes adjusting stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) and using microwave-assisted heating to reduce reaction time .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to its bromine and trifluoromethyl groups, wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation. Store in amber vials under inert gas (N₂/Ar) at room temperature, away from light . In case of skin contact, wash immediately with 10% ethanol solution followed by water . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential halogenated byproducts .

Q. What intermediates are commonly encountered in its synthesis?

  • Methodological Answer : Key intermediates include:
  • 2-Bromo-5-nitropyridine (for bromination steps) .
  • 3-(Trifluoromethyl)aniline derivatives (for coupling reactions) .
  • tert-Butyl-protected amines (e.g., tert-butyl 2,5-dibromopyridin-3-yl carbonate) to prevent unwanted side reactions .
    Monitor intermediates via TLC (Rf ~0.25 in hexanes/EtOAC) and characterize using IR (C-F stretches at 1152 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict regioselectivity in bromination or trifluoromethylation reactions . Reaction path searches using tools like GRRM (Global Reaction Route Mapping) identify transition states and optimize activation energies . For example, computational screening of substituent effects (e.g., electron-withdrawing groups at the pyridine 4-position) can prioritize synthetic targets with enhanced bioactivity .

Q. What analytical techniques are most effective for characterizing structural purity?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves bond angles and confirms substitution patterns (e.g., Br vs. CF₃ positioning) with mean C–C bond accuracy of 0.008 Å .
  • High-resolution mass spectrometry (HRMS) : Detects isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • ¹⁹F NMR : Quantifies trifluoromethyl group integrity (δ ≈ -60 ppm in CDCl₃) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) across assays to control for solvent effects (DMSO ≤0.1%) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
  • Metabolite identification : LC-MS/MS (Q-TOF) detects degradation products (e.g., dehalogenated metabolites) that may skew activity .

Q. How to optimize regioselectivity in bromination reactions of pyridine derivatives?

  • Methodological Answer :
  • Directing groups : Use NHBoc protection at the pyridine 2-position to direct bromine to the 5-position (85% selectivity) .
  • Solvent effects : Polar aprotic solvents (DMF) favor para-bromination over ortho in trifluoromethyl-substituted arenes .
  • Catalytic systems : CuBr₂/1,10-phenanthroline in acetonitrile achieves >90% regioselectivity for pyridine bromination at 80°C .

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